2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-7-3-2-6-15(16)18-11-14(21-24-18)12-19(23)22-10-9-13-5-1-4-8-17(13)22/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXJZHHWFPDDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorine atom.
Attachment of the Indoline Moiety: This can be done through a condensation reaction between an indoline derivative and the isoxazole intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the fluorophenyl or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential as an anticancer agent. Its efficacy has been evaluated against several cancer cell lines, demonstrating promising results:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various human tumor cell lines, including prostate and ovarian cancer cells. In vitro studies have shown IC50 values indicating potent activity against these cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to programmed cell death .
Synthetic Methodologies
The synthesis of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can be achieved through various chemical reactions:
- Formation of Isoxazole : The initial step often involves the condensation of appropriate aldehydes with hydroxylamine followed by cyclization to form the isoxazole ring.
- Indoline Synthesis : Indoline derivatives can be synthesized via cyclization reactions involving aniline derivatives and cyclic ketones.
- Coupling Reactions : The final compound is typically obtained through coupling reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, which allow for the introduction of the fluorophenyl group .
Case Studies and Research Findings
Several studies have documented the applications and implications of this compound:
- Anticancer Research : A study evaluated a series of isoxazole derivatives, including this compound, against a panel of cancer cell lines. The findings indicated that modifications to the isoxazole structure could enhance anticancer activity significantly .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Results showed that it could effectively reduce tumor growth in xenograft models without significant toxicity .
Potential Therapeutic Uses
Given its biological profile, this compound holds promise for several therapeutic applications:
Mechanism of Action
The mechanism of action of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
- Heterocycle Impact : Isoxazole (target) vs. oxadiazole () alters electronic density and metabolic stability. Isoxazoles are more resistant to hydrolysis compared to oxadiazoles .
- Substituent Effects :
- Synthetic Flexibility: Grignard reactions () and sodium ethoxide-mediated couplings () are versatile for ethanone bridge formation.
Research Implications
- Pharmacological Potential: The fluorophenyl-isoxazole-indoline architecture suggests applications in CNS disorders (e.g., serotonin receptor modulation) or kinase inhibition (common with heterocycles) .
- Optimization Opportunities : Replacing fluorine with other halogens (e.g., chlorine) or modifying the indoline’s saturation (e.g., indole) could tune solubility and target selectivity.
Biological Activity
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a fluorophenyl group, an isoxazole ring, and an indoline moiety, which may contribute to its pharmacological properties.
The compound is characterized by the following chemical formula and structure:
- IUPAC Name : 1-(2,3-dihydroindol-1-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]ethanone
- Molecular Formula : C19H15FN2O2
- CAS Number : 1040661-68-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
- Introduction of the Fluorophenyl Group : Involves halogenation followed by nucleophilic substitution.
- Attachment of the Indoline Moiety : Accomplished through condensation with an indoline derivative.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example, compounds with isoxazole rings have shown promising activity against viruses such as influenza and herpes simplex virus (HSV) .
| Compound | Virus Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 9 | H1N1 | 0.0027 | High |
| Compound 5 | HSV-1 | 0.0022 | High |
| Compound 4 | COX-B3 | 0.0092 | Moderate |
These studies suggest that the structural features of isoxazole derivatives can be optimized for enhanced antiviral activity.
Anticancer Activity
The compound's structural components may also confer anticancer properties. Fluorinated compounds have been associated with antiproliferative effects against various cancer cell lines, including lung and breast cancers .
Research findings indicate that certain fluorinated derivatives demonstrated significant cytotoxicity against cancer cells, with IC50 values in the low micromolar range. The presence of the fluorine atom in the structure may enhance metabolic stability and lipophilicity, facilitating better interaction with biological targets.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in viral replication or cancer cell proliferation. The binding affinity and selectivity for these targets are crucial for determining its therapeutic potential.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antiviral Studies : A series of isoxazole derivatives were synthesized and tested against H1N1 and HSV, revealing that modifications to the isoxazole ring could significantly enhance antiviral potency .
- Cytotoxicity Assays : Compounds were evaluated for cytotoxic effects on Vero cell lines, demonstrating varying levels of toxicity. The least toxic compound in these studies had a CC50 value significantly above therapeutic concentrations, indicating a favorable safety profile .
Q & A
Q. What synthetic strategies are effective for preparing 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, starting with the construction of the isoxazole ring. A Grignard reagent (e.g., CH₃MgX) can react with an isoxazole carboxylate intermediate to introduce the acetyl group, as demonstrated in analogous compounds . Key steps include cyclization under controlled temperatures (e.g., 60–80°C) and catalysis (e.g., CuI for click chemistry) . Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures intermediate purity .
Q. How can researchers characterize the structural integrity of this compound?
Analytical techniques include:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR validate bond connectivity and fluorine substitution .
- HPLC : Monitors reaction progress and confirms final purity (>95%) .
- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .
Q. What are the critical reaction conditions for optimizing yield?
Yield optimization relies on:
- Catalyst selection : CuI for azide-alkyne cycloadditions improves regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates .
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
Advanced Research Questions
Q. How does the 2-fluorophenyl group influence electronic properties and reactivity?
Fluorine’s electronegativity alters electron density in the isoxazole ring, increasing electrophilicity at the 3-position. This enhances reactivity in nucleophilic substitutions, as observed in similar fluorinated isoxazoles . Computational studies (e.g., DFT) can quantify these effects by analyzing bond lengths and Mulliken charges .
Q. What crystallographic methods validate the 3D structure of this compound?
Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and torsional strains. For example, the dihedral angle between the isoxazole and indoline moieties impacts molecular packing . Validation tools like PLATON check for structural errors (e.g., missed symmetry) .
Q. How can structure-activity relationships (SAR) guide biological activity optimization?
SAR studies focus on:
- Isoxazole modifications : Substituting 2-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) may enhance target binding .
- Indoline substitutions : Introducing hydroxyl groups improves solubility and pharmacokinetics .
- Bioactivity assays : Sodium channel blocking (e.g., anticonvulsant MES test) evaluates therapeutic potential .
Q. What contradictions exist in reported synthesis yields, and how can they be resolved?
Discrepancies in yields (e.g., 42% vs. 60%) arise from:
- Reagent purity : Impure intermediates reduce final yields .
- Reaction scaling : Batch vs. flow reactors affect consistency . Mitigation involves standardizing reagents and adopting automated platforms for reproducibility .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
Stability studies (e.g., pH-dependent degradation kinetics) reveal:
- Hydrolysis susceptibility : The acetyl group hydrolyzes in acidic environments, forming carboxylic acid derivatives.
- Fluorine’s role : Stabilizes the isoxazole ring against enzymatic degradation . Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Methodological Considerations
Q. How can researchers resolve overlapping signals in ¹H NMR spectra?
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons .
- Variable-temperature NMR : Reduces signal broadening in rigid structures .
Q. What computational tools predict metabolic pathways for this compound?
Software like Schrödinger’s ADMET Predictor or SwissADME models:
- Phase I metabolism : Cytochrome P450-mediated oxidation of indoline .
- Phase II conjugation : Glucuronidation of hydroxylated metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
